3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
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Overview
Description
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction conditions include heating the reaction mixture to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine
- Indole derivatives
Uniqueness
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
646450-01-3 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
RXLQHNQGELJGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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